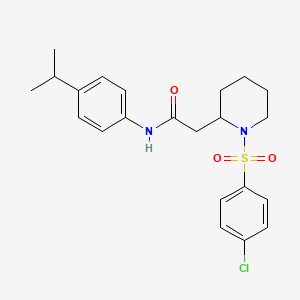

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide

Description

This compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group at the 1-position and an acetamide group at the 2-position, which is further linked to a 4-isopropylphenyl moiety. Its molecular formula is inferred as C22H26ClN2O3S (based on analogs in –9).

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3S/c1-16(2)17-6-10-19(11-7-17)24-22(26)15-20-5-3-4-14-25(20)29(27,28)21-12-8-18(23)9-13-21/h6-13,16,20H,3-5,14-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPAALPJWWNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Acetamide Formation: The final step involves the acylation of the sulfonylated piperidine with 4-isopropylphenylacetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the isopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Oxidized derivatives of the piperidine ring or isopropyl group.

Reduction: Sulfide derivatives of the original compound.

Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with biological targets could be explored for treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might also make it suitable for applications in catalysis or as a specialty chemical.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s sulfonyl and acetamide groups may facilitate binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

N-(4-Isopropylphenyl)acetamide vs. Sulfonamide Derivatives

- Compound 35 (): Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-isopropylphenyl)sulfonyl)acetamide. Key Differences: Replaces the piperidine-sulfonyl group with an indole-chlorobenzoyl system and uses a sulfonamide linkage.

Substituent Variations on the Aromatic Ring

Piperidine Ring Modifications

- N-(4-Chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide (): Structure: Piperidin-4-yl core with dual acetamide and 4-chlorophenyl groups. Key Difference: Lacks the sulfonyl group and positions substituents differently on the piperidine.

Tabulated Comparison of Key Analogs

Biological Activity

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a piperidine ring, a sulfonamide moiety, and various aromatic substituents, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 436.95 g/mol. The presence of the chlorophenyl and isopropylphenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate interactions. Additionally, it could modulate receptor activity, influencing various signaling pathways that lead to therapeutic effects.

Antibacterial Activity

Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Salmonella typhi | Moderate |

| This compound | Bacillus subtilis | Strong |

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

- IC50 Values : Compounds with similar structures reported IC50 values ranging from 0.63 µM to 2.14 µM for AChE inhibition .

Anticancer Activity

The sulfonamide moiety in this compound is linked to anticancer properties. Various studies have suggested that piperidine derivatives can inhibit tumor growth and proliferation, making them candidates for cancer chemotherapy .

Case Studies

- Antibacterial Screening : A series of synthesized piperidine derivatives were tested against multiple bacterial strains, demonstrating varying degrees of antibacterial activity. The most active compounds showed significant inhibition against pathogenic bacteria .

- Enzyme Binding Studies : In silico studies have indicated favorable binding interactions with Bovine Serum Albumin (BSA), suggesting good bioavailability and distribution profiles for the compound .

Q & A

Basic: What are the optimized synthetic routes for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide?

Methodological Answer:

The synthesis involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include:

- Sulfonylation: Reacting piperidine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylated intermediate.

- Acetamide coupling: Introducing the 4-isopropylphenylacetamide moiety via nucleophilic acyl substitution, typically using HATU or EDCI as coupling agents in DMF or DCM .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.

Critical Parameters: Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and optimize temperature (0–25°C) to minimize side reactions like over-sulfonylation .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

Discrepancies between solution-state NMR and solid-state X-ray data arise from conformational flexibility. To resolve:

- Dynamic NMR (DNMR): Analyze variable-temperature ¹H/¹³C NMR to detect rotational barriers in the piperidine ring or sulfonyl group .

- DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) and experimental spectra to identify dominant conformers .

- X-ray Refinement: Use high-resolution crystallography (synchrotron source) and refine thermal displacement parameters to resolve disorder in the isopropyl group .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d6) to confirm sulfonyl (δ ~3.5–4.0 ppm for piperidine protons) and acetamide (δ ~2.1 ppm for CH3) groups .

- Mass Spectrometry: HR-ESI-MS for molecular ion [M+H]+ (expected m/z ~487.1) and fragmentation patterns .

- Elemental Analysis: Verify C, H, N, S, and Cl content within ±0.3% deviation .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-ethylphenyl vs. 4-isopropylphenyl) to assess steric effects on target binding .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., sulfonyl-O•••Lys residue hydrogen bonding) .

- In Vitro Assays: Compare IC50 values in enzyme inhibition (e.g., cyclooxygenase-2) or cell viability (MTT assay) to establish SAR trends .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps involving volatile solvents (e.g., DCM) .

- Storage: Keep in amber vials under argon at –20°C to prevent hydrolysis of the sulfonamide group .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Advanced: How can computational modeling predict metabolic stability and toxicity?

Methodological Answer:

- ADME Prediction: Use SwissADME to estimate LogP (~3.2) and cytochrome P450 metabolism (CYP3A4 as primary metabolizer) .

- Toxicity Profiling: Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction linked to the chlorophenyl group) .

- Metabolite Identification: Simulate phase I/II metabolites (e.g., sulfoxide formation via FMO3) using GLORYx .

Basic: How to validate purity and stability in long-term storage?

Methodological Answer:

- HPLC Analysis: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% required for biological assays .

- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products via LC-MS .

Advanced: What strategies mitigate low solubility in aqueous buffers?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PBS (≤1% DMSO) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate ester) at the acetamide nitrogen for pH-dependent release .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition: Fluorescent-based assays (e.g., trypsin-like proteases) with Z’-factor ≥0.5 .

- Cell-Based Assays: Use HEK293 or HepG2 cells for cytotoxicity screening (48-hour exposure, EC50 calculation) .

Advanced: How to address batch-to-batch variability in pharmacological data?

Methodological Answer:

- Quality Control: Enforce strict SOPs for synthesis and characterize each batch via ¹H NMR, HPLC, and elemental analysis .

- Statistical Analysis: Apply ANOVA to compare IC50 values across batches; discard outliers with >10% deviation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.